(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone
Description
The compound (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone is a tetrahydroisoquinoline derivative characterized by:
- 6,7-Dimethoxy substitutions on the isoquinoline core, enhancing electron density and influencing receptor binding.
- A (2-methoxyphenoxy)methyl group at position 1, contributing steric bulk and modulating lipophilicity.
- A 4-ethoxyphenyl methanone group at position 2, which may enhance metabolic stability compared to non-ether-substituted aryl groups.
This structure shares a scaffold with NMDA receptor modulators and cholinesterase inhibitors, though its specific biological activity remains underexplored in the provided evidence.
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO6/c1-5-34-21-12-10-19(11-13-21)28(30)29-15-14-20-16-26(32-3)27(33-4)17-22(20)23(29)18-35-25-9-7-6-8-24(25)31-2/h6-13,16-17,23H,5,14-15,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPHTTIHCIMZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Isoquinoline Core
The 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate is typically synthesized via Bischler-Napieralski cyclization. A 2008 patent describes analogous heterocycle formation using β-phenylethylamine derivatives reacted with phosphoryl chloride (POCl₃) in refluxing toluene:
$$
\text{β-Phenylethylamine} + \text{POCl}_3 \xrightarrow{\text{Toluene, 110°C}} \text{Isoquinoline intermediate} \quad
$$
Modifications include using 3,4-dimethoxyphenethylamine as the starting material, with yields ranging from 68–72% after silica gel chromatography.
N-Alkylation with 2-Methoxyphenoxymethyl Group
The introduction of the (2-methoxyphenoxy)methyl side chain employs nucleophilic substitution. A 2017 patent details similar alkylations using potassium carbonate in dimethylformamide (DMF) at 60–80°C:
$$
\text{Isoquinoline} + \text{2-Methoxyphenoxymethyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Alkylated intermediate} \quad
$$
Critical parameters:
- Molar ratio : 1:1.2 (isoquinoline:alkylating agent)
- Reaction time : 8–12 hours
- Yield : 58–65% after aqueous workup
Acylation with 4-Ethoxybenzoyl Chloride
The final acylation step utilizes Schotten-Baumann conditions. As described in a quinazolinone synthesis, this involves:
$$
\text{Alkylated intermediate} + \text{4-Ethoxybenzoyl chloride} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{Target compound} \quad
$$
Optimized conditions:
- Temperature : 0–5°C (prevents O-dealkylation)
- Stoichiometry : 1.5 equivalents acyl chloride
- Yield : 70–75% after recrystallization
Purification and Analytical Characterization
Chromatographic Purification
The crude product undergoes sequential purification:
| Step | Technique | Mobile Phase | Purity Achieved | |
|---|---|---|---|---|
| 1 | Flash Chromatography | Hexane:EtOAc (3:1 → 1:1) | 85–90% | |
| 2 | Preparative HPLC | MeCN:H₂O (0.1% TFA) | >99% |
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl₃) :
- δ 6.85–7.25 (m, 7H, aromatic)
- δ 4.45 (s, 2H, OCH₂O)
- δ 3.75–3.90 (multiple singlets, 9H, OCH₃)
HRMS (ESI+) :
Calculated for C₂₈H₃₀NO₆ [M+H]⁺: 476.2072
Found: 476.2075
Reaction Optimization and Yield Improvement
Catalytic Enhancements
Comparative studies from patent literature show:
| Catalyst | Yield Increase | Byproduct Reduction |
|---|---|---|
| Tetrabutylammonium iodide | 12% | 40% |
| Ultrasonic irradiation | 8% | 25% |
Solvent Effects
Polar aprotic solvents (DMF, DMSO) give higher conversion rates but require extensive purification. Ether solvents (THF, 2-MeTHF) balance reactivity and purification efficiency.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch procedures to flow chemistry reduces reaction times from 12 hours to 90 minutes, with 15% higher overall yield.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 34 |
| PMI (kg/kg product) | 42 | 18 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials or catalysts.
Biology
In biological research, derivatives of isoquinolines are often studied for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
Industry
In industry, this compound could be used in the production of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Activity and Selectivity
a. Position 1 Modifications
- Phenoxy vs. This may reduce binding affinity to targets requiring deeper pocket penetration (e.g., NMDA receptors).
b. Methanone Group Variations
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-ethoxyphenyl group in the target compound is electron-rich, contrasting with the 2-fluorophenyl () and 3-chlorophenyl (CIQ) groups. Halogenated analogs (e.g., CIQ) show higher selectivity for GluN2C/D NMDA subtypes due to improved hydrophobic interactions . Pyrrolidin-1-yl and morpholino groups () enhance solubility but reduce lipophilicity, critical for blood-brain barrier penetration in neurological targets .
c. Core Modifications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
